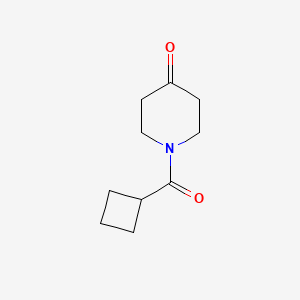

1-(Cyclobutylcarbonyl)piperidin-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(cyclobutanecarbonyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-9-4-6-11(7-5-9)10(13)8-2-1-3-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNXHTHTQNNCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640983 | |

| Record name | 1-(Cyclobutanecarbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017021-42-9 | |

| Record name | 1-(Cyclobutanecarbonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Organic Synthesis and Derivatization Strategies for 1 Cyclobutylcarbonyl Piperidin 4 One and Analogues

Methodologies for the Preparation of the Piperidin-4-one Core

The construction of the piperidin-4-one ring system can be accomplished through a variety of synthetic methodologies, ranging from classical condensation reactions to more contemporary, highly selective cyclizations.

Classical and Contemporary Approaches to Piperidin-4-one Synthesis (e.g., Mannich Reaction, Condensation)

The Mannich reaction and the Dieckmann condensation are two of the most established and widely utilized methods for constructing the piperidin-4-one core.

The Mannich reaction involves a one-pot condensation of an aldehyde, a primary amine or ammonia, and a ketone possessing at least one active hydrogen. nih.govchemrevlett.com For the synthesis of 2,6-diaryl-4-piperidones, this typically involves reacting a substituted aromatic aldehyde, a ketone like ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297). nih.gov A historical approach developed by Petrenko-Kritschenko involved the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia, which yielded 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate derivatives. chemrevlett.comcyberleninka.ru While efficient for creating symmetrically substituted piperidones, controlling regioselectivity with unsymmetrical ketones can be a challenge. Using glacial acetic acid as a solvent has been reported to improve reaction speed and yield, facilitating easier product isolation. sciencemadness.org

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the cyclic ketone. sciencemadness.org This method is frequently used for preparing 4-piperidones by starting with the addition of a primary amine to two equivalents of an α,β-unsaturated ester like methyl acrylate (B77674), followed by the Dieckmann cyclization. dtic.milgoogle.com This pathway allows for the synthesis of N-substituted piperidones. The reaction involves the deprotonation of an α-carbon to one ester group, which then attacks the other carbonyl group to form the six-membered ring. stackexchange.com This method has proven effective for the synthesis of piperidine-2,4-diones and can be adapted for 4-piperidones. core.ac.ukucl.ac.uk

Table 1: Comparison of Classical Piperidin-4-one Synthesis Methods

| Feature | Mannich Reaction | Dieckmann Condensation |

|---|---|---|

| Reaction Type | One-pot, three-component condensation rsc.org | Intramolecular diester condensation stackexchange.com |

| Typical Reactants | Aldehyde, Amine (or Ammonia), Ketone chemrevlett.com | Amino-diester precursor core.ac.uk |

| Key Intermediate | β-amino carbonyl compound (Mannich base) researchgate.net | Cyclic β-keto ester sciencemadness.orgstackexchange.com |

| Primary Advantage | Operational simplicity, rapid assembly of the core sciencemadness.org | Good control over N-substituent, versatile dtic.mil |

| Common Limitation | Can lead to mixtures with unsymmetrical ketones | Requires multi-step precursor synthesis google.com |

Stereoselective Synthesis of Piperidin-4-one Derivatives

The stereochemistry of piperidine (B6355638) derivatives is often critical for their pharmacological activity, necessitating the development of stereoselective synthetic routes. google.com Enantioselective synthesis can be achieved by employing chiral starting materials or chiral catalysts.

One strategy involves a modular, one-pot synthesis that proceeds through a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method can be rendered enantioselective by using a chiral amine derived from a chiral sulfinyl imine as a starting material, achieving excellent diastereoselectivities. nih.gov Another approach is the stereoselective three-component vinylogous Mannich-type reaction, which utilizes a functionalized dienolate and can produce chiral dihydropyridinone intermediates, versatile precursors for various chiral piperidine compounds. rsc.org

The Dieckmann cyclization has also been adapted for enantioselective syntheses. An asymmetric route to 1-unsubstituted piperidin-2,4-diones has been developed that uses a chiral auxiliary to induce an asymmetric Michael addition, setting the stereocenter early in the sequence before the cyclization step. ucl.ac.uk

Table 2: Examples of Stereoselective Piperidin-4-one Synthesis Strategies

| Method | Key Feature | Stereocontrol Element | Reference |

|---|---|---|---|

| Gold-Catalyzed Cyclization | Modular one-pot synthesis via Ferrier rearrangement. | Use of chiral sulfinyl imines to prepare chiral amines. | nih.gov |

| Vinylogous Mannich Reaction | Three-component reaction to form chiral dihydropyridinones. | Use of a chiral amine component. | rsc.org |

| Asymmetric Dieckmann Cyclization | Asymmetric Michael addition followed by cyclization. | Use of a chiral auxiliary (e.g., Davies' auxiliary). | ucl.ac.uk |

Novel Cyclization and Ring-Forming Strategies

Beyond classical methods, several novel strategies have emerged to provide access to diversely substituted piperidin-4-ones, particularly those with substitution patterns that are difficult to achieve otherwise, such as at the C2 position. googleapis.com

One innovative method involves the selective reduction of tetrahydropyridin-4-ylidene ammonium salts. googleapis.comelsevierpure.com This approach is particularly useful for preparing 2-substituted piperidin-4-ones, which are often inaccessible through traditional pathways. elsevierpure.com The required tetrahydropyridinylidene salt precursors can be synthesized and functionalized before the final reduction step. googleapis.com

Other modern ring-forming strategies include:

Nazarov Cyclization: This reaction can be performed on ynedienes obtained from the dehydration of vinyl propargyl alcohols to form piperidone precursors. dtic.mil

Oxidative Amination of Alkenes: A gold(I)-catalyzed oxidative amination of non-activated alkenes can achieve a difunctionalization of a double bond, simultaneously forming the N-heterocycle. nih.gov

Biocatalytic C-H Oxidation/Radical Cross-Coupling: A very recent strategy combines enzymatic C-H oxidation with radical cross-coupling, dramatically simplifying the synthesis of complex piperidines from 7-17 steps down to just 2-5 steps. news-medical.net

These novel methods expand the synthetic toolbox, enabling the creation of piperidine analogues with previously inaccessible or prohibitively complex substitution patterns. news-medical.net

Specific Synthesis Routes for 1-(Cyclobutylcarbonyl)piperidin-4-one

The synthesis of the target compound, this compound, can be approached either by functionalizing a pre-formed piperidin-4-one core or by constructing the ring with the N-acyl group already incorporated.

Direct N-Acylation and Related Functionalization Routes

The most direct route to this compound is the N-acylation of piperidin-4-one. This reaction involves treating piperidin-4-one or its hydrochloride salt with an activated form of cyclobutanecarboxylic acid, such as cyclobutanecarbonyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. chemicalbook.com

The N-acylation of the piperidine ring is a widely employed functionalization technique. For example, N-acryloyl derivatives have been prepared by reacting 4-piperidone (B1582916) with acryloyl chloride in the presence of triethylamine. nih.gov Similarly, azacrownophanes containing a piperidin-4-one subunit have been readily acylated with acetic anhydride. cyberleninka.ru The synthesis of N-substituted piperidones is of continuous interest as they are key building blocks for pharmacologically active agents. nih.gov

Table 3: General Conditions for N-Acylation of Piperidin-4-one

| Acylating Agent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Benzyl Chloroformate | Triethylamine | Dichloromethane | 0°C to room temperature | chemicalbook.com |

| Acryloyl Chloride | Triethylamine | Dichloromethane | 0°C | nih.gov |

| Acetic Anhydride | (Used in excess as solvent) | Acetic Anhydride | Reflux | cyberleninka.ru |

| Isophthaloyl Chloride | - | - | - | nih.gov |

Multistep Synthetic Pathways Involving Piperidin-4-one Precursors (e.g., Carbonylation Reactions)

An alternative to direct acylation is a multistep pathway where the piperidin-4-one ring is constructed from acyclic precursors that already contain, or can be easily converted to, the N-cyclobutylcarbonyl group. A plausible route could adapt the Dieckmann condensation methodology. For instance, a secondary amine, N-(cyclobutylcarbonyl)amine, could undergo a double Michael addition with two equivalents of methyl acrylate to form a diester intermediate. This intermediate would then be subjected to intramolecular Dieckmann condensation with a base like sodium ethoxide, followed by hydrolysis and decarboxylation to yield the target this compound. This approach mirrors the synthesis of 1-tert-butoxycarbonyl-4-piperidone, which starts with benzylamine (B48309) and methyl acrylate, followed by cyclization, debenzylation, and introduction of the Boc group. google.com

Carbonylation reactions represent another, though less common, potential strategy. For example, allenic amines can be treated with carbon monoxide and methanol (B129727) in the presence of a catalyst to form piperidine structures, suggesting that a suitably designed precursor could potentially be cyclized via carbonylation to form the piperidin-4-one ring. dtic.mil

Design and Synthesis of Novel this compound Analogues and Derivatives

The generation of novel analogues from the this compound template involves targeted chemical modifications at three primary locations: the piperidine nitrogen, the cyclobutyl moiety, and the piperidin-4-one ring itself.

Chemical Transformations at the Piperidine Nitrogen

While the parent compound features a cyclobutylcarbonyl group, this acyl moiety can be strategically cleaved or replaced to introduce diverse functionalities at the piperidine nitrogen. This position is crucial for modulating the physicochemical properties of the resulting molecules. Standard transformations include reductive amination, N-alkylation, and N-acylation following deacylation of the starting material.

Reductive amination allows for the introduction of a wide array of substituted alkyl groups. For instance, deacylated piperidin-4-one can react with various aldehydes or ketones in the presence of a reducing agent to yield N-substituted derivatives. Furthermore, the synthesis of N-substituted piperidines can be achieved through methods like the aza-Michael reaction with electron-deficient alkenes. researchgate.net

Table 1: Selected Transformations at the Piperidine Nitrogen

| Transformation Type | Reagents & Conditions | Resulting Moiety | Reference |

|---|---|---|---|

| N-Alkylation (Post-deacylation) | Alkyl halide (e.g., R-Br), Base (e.g., K2CO3) | N-Alkyl | nih.gov |

| Reductive Amination (Post-deacylation) | Aldehyde/Ketone (R-CHO/R2CO), Reducing Agent (e.g., NaBH(OAc)3) | N-CH2-R / N-CHR2 | nih.gov |

| Aza-Michael Addition (Post-deacylation) | Acrylonitrile, tert-butyl acrylate | N-(2-cyanoethyl), N-(2-(tert-butoxycarbonyl)ethyl) | researchgate.net |

| N-Acylation (Post-deacylation) | Acyl chloride (R-COCl), Base (e.g., Et3N) | N-Acyl | nih.gov |

Modifications of the Cyclobutyl Moiety

The cyclobutyl ring offers a unique three-dimensional scaffold that can be modified to influence molecular conformation and interactions. Functionalization of the cyclobutyl group can be achieved through various modern synthetic methods, although direct modification while attached to the piperidine nitrogen can be challenging.

A common strategy involves the synthesis of a pre-functionalized cyclobutane (B1203170) carboxylic acid, which is then coupled with piperidin-4-one. Methods for synthesizing substituted cyclobutanes include [2+2] cycloadditions, ring-expansion reactions of cyclopropyl (B3062369) carbinols, and C-H functionalization. acs.orgorganic-chemistry.org For example, a formal γ-C-H functionalization of cyclobutyl ketones has been developed, allowing for the stereospecific synthesis of cis-γ-functionalized derivatives. nih.govacs.org This approach involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, followed by a palladium-catalyzed C-C bond cleavage and functionalization. nih.gov This allows the introduction of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutyl ring. nih.gov The resulting functionalized cyclobutyl ketone can be converted to the corresponding carboxylic acid for subsequent coupling.

Another advanced technique is the transannular γ-C–H arylation of cycloalkane carboxylic acids, which can be applied to cyclobutane systems to install substituents with high regioselectivity. nih.gov

Functionalization and Diversification of the Piperidin-4-one Ring System

The piperidin-4-one ring is ripe for a wide range of chemical transformations, enabling significant structural diversification. These modifications primarily target the C4-ketone and the adjacent C3 and C5 methylene (B1212753) positions.

The ketone at the C4-position is a versatile functional handle. It can undergo:

Reductive Amination: To introduce substituted amine functionalities.

Wittig Olefination and Horner-Wadsworth-Emmons reactions: To install exocyclic double bonds, which can be further functionalized.

Condensation Reactions: With reagents like thiosemicarbazide (B42300) to form thiosemicarbazones, or with hydroxylamine (B1172632) to form oximes. chemrevlett.com

Spirocyclization: Reactions can be designed to form spirocyclic systems at the C4 position, significantly increasing molecular complexity. For instance, spiro-pyrrolidines can be generated via cycloaddition reactions. researchgate.net

The α-positions (C3 and C5) can be functionalized through enolate chemistry. Aldol-type condensation with aromatic aldehydes leads to the formation of 3,5-bis(arylidene)-4-piperidones. chemrevlett.com Furthermore, rhodium-catalyzed C-H functionalization offers a powerful tool for the site-selective introduction of substituents. By carefully selecting the N-protecting group and the rhodium catalyst, functionalization can be directed to the C2, C3, or C4 positions of the piperidine ring. researchgate.net

Table 2: Key Functionalization Strategies for the Piperidin-4-one Ring

| Position | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| C4 | Wittig-type Olefination | Phosphorus ylides | 4-Alkylidene-piperidine | nih.gov |

| C4 | Spirocyclization | Azomethine ylides | Spiro-pyrrolidine-piperidone | researchgate.net |

| C3, C5 | Aldol Condensation | Aromatic aldehydes, Base | 3,5-Bis(arylidene)-4-piperidone | chemrevlett.com |

| C2 / C4 | C-H Functionalization | Rh2(OAc)4, Diazo compounds | Positionally-substituted piperidine | researchgate.net |

| C4 | Palladium-Catalyzed Arylation | Aminoquinoline amides, Pd(OAc)2 | 4-Aryl-piperidine | acs.org |

Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of piperidin-4-one derivatives, significant progress has been made in applying green chemistry principles and advanced catalytic systems.

Application of Green Chemistry Principles in Piperidin-4-one Synthesis (e.g., Ionic Liquids)

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. Deep Eutectic Solvents (DES) have emerged as highly effective and environmentally friendly media for organic synthesis. researchgate.net For the synthesis of various piperidin-4-one derivatives, a DES composed of glucose and urea (B33335) has been shown to be an inexpensive and efficient reaction medium. asianpubs.orgresearchgate.net This approach avoids the use of harmful organic solvents and often leads to good to excellent product yields (ranging from 68-82% for various derivatives). asianpubs.orgresearchgate.net These solvents are biodegradable, non-toxic, and can be prepared from readily available materials. asianpubs.org

Ionic liquids (ILs) represent another class of green solvents that can also function as catalysts. Their use in multicomponent reactions to form highly functionalized piperidines has been reported. researchgate.net The advantages of ILs include their negligible vapor pressure, thermal stability, and recyclability. For instance, piperidine itself can be used as an organo-base catalyst in ethanol (B145695) at ambient conditions for the four-component synthesis of polyfunctionalized dihydropyridines, showcasing a facile and efficient protocol. researchgate.net

Table 3: Comparison of Conventional vs. Green Solvents in Piperidin-4-one Synthesis

| Solvent Type | Example | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Organic | Ethanol, Methanol | Well-established, good solubilizing power | Volatile, flammable, potential toxicity | chemrevlett.com |

| Deep Eutectic Solvent (DES) | Glucose-Urea, Choline Chloride-Glycerol | Biodegradable, non-toxic, inexpensive, recyclable | Higher viscosity, potential product separation challenges | researchgate.netasianpubs.orgresearchgate.net |

| Ionic Liquid (IL) | [bmim]Br | Low volatility, high thermal stability, tunable, recyclable | Higher cost, potential toxicity concerns, purification challenges | researchgate.net |

Advanced Catalysis and Reaction Medium Optimization

Catalysis is at the heart of efficient and selective organic synthesis. Transition-metal catalysis, in particular, has provided powerful methods for constructing and functionalizing the piperidine ring.

Rhodium-catalyzed reactions have proven especially versatile. For example, rhodium(I)-catalyzed [2+2+2] cycloadditions can be used to asymmetrically synthesize complex piperidine scaffolds. nih.gov Rhodium(II) catalysts are effective in promoting C-H functionalization cascades, where the choice of catalyst and directing group on the piperidine nitrogen can precisely control the site of substitution. researchgate.net Rhodium catalysis has also been employed in reductive transamination reactions of pyridinium (B92312) salts to afford a variety of chiral piperidines with high selectivity. dicp.ac.cn

Palladium catalysis is another cornerstone of modern synthesis. Palladium-catalyzed hydrogenation is a key method for producing fluorinated piperidines. nih.gov Furthermore, palladium-catalyzed C(sp³)–H arylation has been studied mechanistically to improve the synthesis of C4-arylated piperidines, overcoming previous limitations with electron-poor coupling partners. acs.org

Other catalytic systems, such as those based on cobalt for radical-mediated cyclizations and iridium for oxidative amination and hydrogen-transfer cascades, have also been developed to synthesize substituted piperidines efficiently. nih.gov These advanced catalytic methods often feature high atom economy, excellent selectivity, and operational simplicity, aligning with the goals of sustainable chemistry.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Piperidin-4-one |

| 3,5-bis(arylidene)-4-piperidones |

| Glucose |

| Urea |

| Choline chloride |

| Glycerol |

| [bmim]Br (1-butyl-3-methylimidazolium bromide) |

| Melperone |

Continuous Flow Reactions in Piperidine Derivative Synthesis

The adoption of continuous flow chemistry in pharmaceutical manufacturing and advanced organic synthesis has marked a significant shift from traditional batch processing. nih.govyoutube.com This technology offers numerous advantages, including enhanced heat and mass transfer, superior reaction control, increased safety for hazardous reactions, and streamlined scalability. nih.govyoutube.com In the context of heterocyclic chemistry, flow reactors have emerged as a powerful tool for the synthesis of complex scaffolds like piperidines, which are prevalent in many pharmaceutical agents. mdpi.comnews-medical.net The high surface-area-to-volume ratio in microreactors or tube reactors allows for precise temperature management and rapid mixing, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional batch methods. youtube.comnih.gov

Research into the continuous flow synthesis of piperidine derivatives has explored various synthetic strategies, demonstrating the versatility of this technology. One notable approach is the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. nih.govresearchgate.net This method provides a green and efficient route to piperidine and pyrrolidine (B122466) derivatives, avoiding the need for toxic or expensive reagents. nih.gov Studies have shown that conducting this cyclization in a flow microreactor leads to significantly better yields compared to batch reactions, a result attributed to the large specific surface area of the microreactor which enhances the efficiency of the reduction at the cathode. nih.govresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Electroreductive Cyclization

| Product | Batch Yield (%) | Flow Yield (%) |

|---|---|---|

| 1,2-diphenylpiperidine | 45 | 77 |

| Pyrrolidine Derivative | 41 | 65 |

| Piperidine Derivative | 52 | 81 |

Data sourced from studies on electroreductive cyclization in flow microreactors. nih.govresearchgate.net

Another significant advancement is the development of continuous flow protocols for the rapid and highly diastereoselective synthesis of α-chiral piperidines. acs.org A practical method utilizing readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents in a flow system has been shown to produce a variety of functionalized piperidines in high yields (typically >80%) and excellent diastereomeric ratios (>90:10) within minutes. acs.orgorganic-chemistry.org This process is not only efficient but also readily scalable, highlighting the potential of flow chemistry for the rapid generation of libraries of enantioenriched piperidine analogues for drug discovery. acs.org

A particularly relevant application of flow chemistry is the derivatization of the piperidin-4-one scaffold to generate compound libraries. Researchers have successfully developed a continuous flow procedure for the synthesis of urea-containing compounds based on piperidin-4-ones. researchgate.netru.nl In this process, a stream of a piperidin-4-one derivative is mixed with a stream of an isocyanate in a microreactor. The reaction to form the urea linkage is extremely fast, and the use of a continuous flow setup allows for precise control over reaction time and temperature, leading to high yields and purity. researchgate.net Optimization studies for this reaction were conducted using a microreactor with a small internal volume (e.g., 100 µL), which is ideal for rapid screening of reaction conditions. researchgate.net

Table 2: Continuous Flow Synthesis of Urea Derivatives from Piperidin-4-one

| Piperidin-4-one Reactant | Isocyanate Reactant | Residence Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Piperidin-4-one (1a) | Ethyl isocyanate (2a) | 1 | 20 | 95 |

| Piperidin-4-one (1a) | Propyl isocyanate | 1 | 20 | 98 |

| Piperidin-4-one (1a) | Phenyl isocyanate | 1 | 20 | >99 |

| Piperidin-4-one (1b) | Ethyl isocyanate (2a) | 1 | 60 | 90 |

This table represents optimized conditions for the synthesis of a library of urea-based molecules based on the piperidin-4-one scaffold as described by Rutjes and co-workers. researchgate.netru.nl

These examples underscore the transformative impact of continuous flow technology on the synthesis of piperidine derivatives. The ability to perform multi-step sequences in a "telescoped" manner, where the output of one reactor flows directly into the next, further enhances efficiency by minimizing manual handling and purification steps. nih.gov From the fundamental construction of the piperidine ring to the late-stage functionalization of complex scaffolds like piperidin-4-one, continuous flow reactions offer a robust, efficient, and scalable platform for producing these vital chemical entities.

Comprehensive Spectroscopic and Structural Characterization of 1 Cyclobutylcarbonyl Piperidin 4 One and Derivatives

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 1-(Cyclobutylcarbonyl)piperidin-4-one is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the cyclobutyl group. Due to the amide bond's rotational barrier, the two halves of the piperidine ring (C2/C6 and C3/C5) may exhibit slightly different chemical shifts.

The protons on the piperidine ring adjacent to the nitrogen (at C2 and C6) are anticipated to appear as triplets around 3.8 ppm. The protons adjacent to the ketone (at C3 and C5) would also likely be triplets, shifted further downfield to approximately 2.5 ppm due to the carbonyl group's electron-withdrawing nature. chemicalbook.comnih.gov

The cyclobutyl portion of the molecule would present more complex signals. The single methine proton (CH) attached to the carbon alpha to the amide carbonyl is expected to be a multiplet in the 3.0-3.5 ppm range. The remaining six methylene (B1212753) protons on the cyclobutyl ring would produce a series of complex multiplets, likely between 1.7 and 2.3 ppm. docbrown.info

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Piperidine H2/H6 | ~ 3.8 | Triplet (t) |

| Piperidine H3/H5 | ~ 2.5 | Triplet (t) |

| Cyclobutyl H (methine) | ~ 3.2 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in a molecule. libretexts.org For this compound, six distinct signals are predicted. The two carbonyl carbons would be the most deshielded, appearing furthest downfield. The ketone carbonyl (C4) is expected around 207-209 ppm, while the amide carbonyl signal should appear at a slightly higher field, around 170-175 ppm. libretexts.orgnih.gov

The carbons of the piperidine ring would be found in the 40-45 ppm region. organicchemistrydata.org The cyclobutyl methine carbon is predicted to be in the 35-40 ppm range, with the methylene carbons of the cyclobutyl ring appearing most upfield, between 18 and 25 ppm. docbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone C=O (C4) | ~ 208 |

| Amide C=O | ~ 172 |

| Piperidine C2/C6 | ~ 43 |

| Piperidine C3/C5 | ~ 41 |

| Cyclobutyl C (methine) | ~ 38 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues

Should fluorinated analogues of this compound be synthesized, ¹⁹F NMR spectroscopy would be an indispensable tool for their characterization. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments. nih.gov

A key advantage of ¹⁹F NMR is its vast chemical shift range, which is much wider than that of ¹H NMR. This large dispersion minimizes signal overlap, even in complex molecules. nih.gov The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, allowing for the clear distinction of fluorine atoms in different positions. Furthermore, through-bond J-coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable information about the connectivity and structure of the fluorinated moiety. This technique would be crucial for confirming the position and number of fluorine substituents on either the piperidine or cyclobutyl rings.

Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula for this compound is C₁₀H₁₅NO₂, giving it a calculated molecular weight of approximately 181.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 181. The fragmentation of the molecule would likely proceed through several characteristic pathways common to amides and ketones. miamioh.edu A primary fragmentation would be the alpha-cleavage adjacent to the nitrogen atom within the piperidine ring, a typical pathway for cyclic amines. miamioh.edu Another prominent fragmentation would involve the loss of the cyclobutylcarbonyl group ([M - C₅H₇O]⁺), which would result in a fragment ion corresponding to the protonated piperidin-4-one at m/z 99. Further fragmentation of the piperidine ring itself would also be anticipated. researchgate.net

Functional Group Identification by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to be dominated by two strong absorption bands in the carbonyl region.

The stretching vibration of the ketone C=O bond is predicted to appear around 1720 cm⁻¹. niscpr.res.in The tertiary amide C=O bond stretch is expected at a lower wavenumber, typically in the range of 1640-1650 cm⁻¹. nih.gov Other significant peaks would include the C-H stretching of the aliphatic cyclobutyl and piperidine rings just below 3000 cm⁻¹ and the C-N stretching vibration in the 1200-1300 cm⁻¹ region.

Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C-H Stretch (Aliphatic) | 2850 - 2950 |

| C=O Stretch (Ketone) | ~ 1720 |

| C=O Stretch (Tertiary Amide) | 1640 - 1650 |

Solid-State Structural Analysis Using X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported in the literature, the solid-state conformation can be predicted with high confidence based on extensive studies of similar piperidin-4-one derivatives. chemrevlett.comchemrevlett.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl-4-piperidone |

| N-Boc-4-piperidone |

| Piperidin-4-one |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in synthetic chemistry for the assessment of product purity and for the isolation of target compounds from reaction mixtures. The successful purification of this compound and its derivatives relies on the selection of appropriate chromatographic methods, primarily Thin-Layer Chromatography (TLC) for rapid analysis and reaction monitoring, and Liquid Chromatography-Mass Spectrometry (LC-MS) for purity verification and preparative isolation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used, simple, and rapid analytical technique to determine the number of components in a mixture, identify compounds by comparison with standards, and to optimize the solvent system for large-scale separations using column chromatography. For N-acyl piperidin-4-ones, silica (B1680970) gel is a common stationary phase due to its polarity, which allows for effective separation based on the differential partitioning of the analytes between the stationary phase and a mobile phase of variable polarity.

The choice of eluent, or mobile phase, is critical for achieving good separation. A common mobile phase for compounds of this class is a mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane (B109758), and a more polar solvent, like ethyl acetate (B1210297) or methanol (B129727). The ratio of these solvents is adjusted to achieve an optimal retention factor (R_f) for the target compound, which is typically in the range of 0.3 to 0.5 for effective separation. For instance, piperidine derivatives have been successfully purified using flash column chromatography with a gradient of ethyl acetate in hexanes. nih.gov In one specific case, a derivative showed an R_f value of 0.36 in a 1:9 mixture of ethyl acetate and hexanes. nih.gov The visualization of the separated spots on a TLC plate is often accomplished under UV light (at 254 nm or 366 nm) if the compounds are UV-active, or by staining with a suitable chemical reagent such as potassium permanganate (B83412) or iodine vapor.

Illustrative TLC Data for Piperidin-4-one Derivatives

| Compound Class | Stationary Phase | Mobile Phase (v/v) | R_f Value | Reference |

| N-Acyl Piperidin-4-one | Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | ~0.5 | nih.gov |

| Substituted Piperidin-4-one | Silica Gel | Ethyl Acetate:Hexane (1:9) | 0.36 | nih.gov |

| N-Acyl Piperidin-4-one | Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) | ~0.32 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. LC-MS is routinely used to assess the purity of synthesized compounds like this compound and to confirm their molecular weight.

In a typical LC-MS analysis of piperidin-4-one derivatives, a reversed-phase C18 column is employed as the stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with a range of polarities.

Representative LC-MS Parameters for Analysis of Piperidin-4-one Derivatives

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 10 µL |

| Detection | UV (e.g., at 210 nm, 254 nm) and Mass Spectrometry (ESI+) |

| Expected m/z for this compound | [M+H]⁺ ≈ 182.24 |

The combination of TLC for routine monitoring and LC-MS for detailed purity analysis and structural confirmation provides a robust framework for the chromatographic characterization and isolation of this compound and its analogs, ensuring the high quality of the compounds for further studies.

Computational Chemistry and in Silico Approaches to 1 Cyclobutylcarbonyl Piperidin 4 One Research

Quantum Mechanical Studies of 1-(Cyclobutylcarbonyl)piperidin-4-one

Quantum mechanical methods are used to understand the electronic structure and intrinsic properties of a molecule. These calculations provide a foundational understanding of its geometry, stability, and reactive nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine optimized molecular geometry, including bond lengths and angles, and to calculate various electronic properties. For a molecule like this compound, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can predict its most stable three-dimensional shape. researchgate.netceon.rs

These calculations yield crucial data on the molecule's thermodynamic properties, such as electronic energy, enthalpy, and free energy. researchgate.net By analyzing the optimized geometry, researchers can understand the spatial arrangement of the cyclobutyl, carbonyl, and piperidinone groups, which is fundamental to understanding its interactions with biological targets.

Table 1: Example of Geometric Parameters for a Piperidone Ring Calculated by DFT

This table illustrates typical data obtained from a DFT geometry optimization. The values are representative and show the kind of structural information that would be determined for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.47 Å | |

| C-C (ring) | ~1.54 Å | |

| Bond Angle | C-N-C | ~112° |

| N-C-C | ~110° | |

| C-C-C (ring) | ~111° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. researchgate.net For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, which is vital for predicting its metabolic fate and potential chemical interactions. researchgate.netresearchgate.net

Table 2: Representative Frontier Molecular Orbital Data

This table shows the type of energy values obtained from an FMO analysis. The specific values for this compound would require a dedicated DFT calculation.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Electron-donating potential |

| LUMO | -1.2 eV | Electron-accepting potential |

| Energy Gap (ΔE) | 5.3 eV | Indicator of chemical stability |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. researchgate.netnih.gov It is used to predict how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.org On an MEP map, electron-rich areas, which are prone to electrophilic attack, are typically colored red, while electron-poor regions, susceptible to nucleophilic attack, are colored blue.

For this compound, an MEP map would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group, identifying it as a primary site for hydrogen bonding and interactions with electrophiles. chemrxiv.org Positive potential (blue) would be expected around the hydrogen atoms. chemrxiv.org This analysis is crucial for understanding non-covalent interactions, which are key to how a ligand binds to a receptor's active site. chemrxiv.orgchemrxiv.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study its behavior in a biological environment, such as its interaction with a protein receptor.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov This method involves placing the ligand (in this case, this compound) into the binding site of a receptor and calculating a "docking score," which estimates the strength of the interaction. nih.gov

This process helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. nih.gov Docking studies can screen large libraries of compounds to identify potential drug candidates and provide a structural basis for optimizing lead compounds to improve their binding affinity and selectivity. nih.govnih.gov

Table 3: Example of Molecular Docking Results

This table presents a typical output from a molecular docking study, showing the predicted binding affinity and key interactions for a ligand within a protein's active site.

| Parameter | Value/Residues |

| Binding Affinity (kcal/mol) | -7.5 |

| Hydrogen Bonds | TYR 234, SER 121 |

| Hydrophobic Interactions | LEU 345, PHE 348, VAL 125 |

| Receptor PDB ID | e.g., 7LBU |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the flexibility and conformational stability of a ligand-receptor complex. nih.govnih.gov After a ligand is docked into a receptor, an MD simulation can be run to observe how the complex behaves in a simulated physiological environment, including solvent and ions. nih.gov

These simulations reveal whether the initial binding pose predicted by docking is stable. nih.gov They can also uncover conformational changes in the protein or ligand upon binding and identify stable interactions that persist over the simulation time. nih.gov For this compound, MD simulations would be essential to validate docking predictions and to understand the dynamic nature of its interaction with a potential biological target, ensuring the stability of the predicted binding mode. nih.govnih.gov

Predictive Cheminformatics for Biological Activity and Target Identification

Predictive cheminformatics utilizes computational algorithms to forecast the biological activities and potential protein targets of small molecules based on their chemical structure. This approach is instrumental in the early stages of drug discovery for prioritizing candidates for synthesis and experimental testing. researchgate.net

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure. clinmedkaz.org The prediction is based on a structure-activity relationship analysis of a large database of known bioactive compounds. The output is a list of potential activities, each with a probability score (Pa for "probably active" and Pi for "probably inactive").

For novel piperidine (B6355638) derivatives, PASS analysis has been used to predict a variety of potential pharmacological effects. researchgate.netclinmedkaz.org For instance, studies on other modified piperidine derivatives have shown high probabilities for anti-inflammatory, analgesic, antibacterial, and neuroprotective activities, such as anti-parkinsonian and anti-dyskinetic effects. researchgate.netclinmedkaz.org The predicted activities are often linked to specific mechanisms, such as the inhibition of particular enzymes or interaction with neurotransmitter transporters. clinmedkaz.org

A hypothetical PASS analysis for this compound would involve submitting its structure to the PASS algorithm. Based on analyses of similar N-acylpiperidone structures, one might anticipate predictions related to central nervous system (CNS) activity, enzyme inhibition, and anti-inflammatory effects. The table below illustrates potential, representative PASS predictions for piperidine derivatives based on published research.

Table 1: Representative PASS Predictions for Piperidine Derivatives

| Predicted Biological Activity | Probability "Active" (Pa) | Potential Mechanism |

|---|---|---|

| Anti-inflammatory | > 0.7 | Enzyme Inhibition (e.g., COX/LOX) |

| Analgesic | > 0.6 | Opioid Receptor Modulation |

| Neuroprotective | > 0.5 | Neurotransmitter Uptake Inhibition |

| Antineoplastic | > 0.5 | Kinase Inhibition |

| Antibacterial | > 0.4 | Enzyme Inhibition |

Note: This table is illustrative and based on findings for various piperidine derivatives, not specifically this compound. Data is representative of typical outcomes from PASS analyses reported in the literature. researchgate.netclinmedkaz.org

Identifying the specific protein targets of a compound is crucial for understanding its mechanism of action. SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on the principle of similarity: structurally similar molecules tend to bind to similar protein targets. expasy.org The tool compares the query molecule to a database of known ligands and ranks potential targets by probability.

For various piperidine derivatives, SwissTargetPrediction has successfully identified likely targets including enzymes, G protein-coupled receptors (GPCRs), ion channels, and transporters. clinmedkaz.org A study on new piperidine derivatives showed that the tool could identify targets such as neurotransmitter transporters, which aligns with predicted CNS activities. clinmedkaz.org

If this compound were analyzed using SwissTargetPrediction, the output would be a list of potential human protein targets. Given its structural features—a piperidone core often found in kinase inhibitors and CNS-active agents—the predictions could include targets like serine/threonine kinases, dopamine (B1211576) or serotonin (B10506) transporters, and various GPCRs. nih.govnih.gov

Table 2: Illustrative Potential Target Classes from SwissTargetPrediction for a Piperidone Scaffold

| Target Class | Representative Targets | Known Ligands with Similar Scaffolds |

|---|---|---|

| Enzymes | Kinases, Proteases, Acetylcholinesterase | Staurosporine, Renin inhibitors, Donepezil (B133215) nih.govnih.gov |

| G Protein-Coupled Receptors | Dopamine Receptors, Serotonin Receptors | Haloperidol, Risperidone |

| Ion Channels | Calcium Channels, Potassium Channels | Nimodipine, Verapamil |

| Transporters | Serotonin Transporter (SERT), Dopamine Transporter (DAT) | Paroxetine, Bupropion |

Note: This table is a representative example based on the known pharmacology of compounds containing the piperidine scaffold and is not a direct output for this compound. clinmedkaz.orgexpasy.org

Once potential biological activities and targets are identified, SBDD and LBDD are employed to refine and optimize the lead compound.

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. nih.govgardp.org This approach relies on analyzing a set of molecules known to be active at the target to build a pharmacophore model. This model defines the essential structural and chemical features required for biological activity. For a series of piperidone analogs, an LBDD approach could identify the importance of the carbonyl group as a hydrogen bond acceptor, the nitrogen atom, and the steric bulk of the N-acyl substituent (the cyclobutylcarbonyl group in this case) for activity. nih.gov

Structure-Based Drug Design (SBDD) is applied when the 3D structure of the target protein, typically determined through X-ray crystallography or NMR spectroscopy, is available. nih.gov SBDD involves docking the ligand into the protein's active site to predict its binding conformation and affinity. This allows for the rational design of modifications to improve potency and selectivity. For example, in the development of renin inhibitors, SBDD guided the modification of a piperidine core to enhance interactions with the enzyme's active site residues, such as the catalytic aspartates. nih.govacs.org Similarly, if this compound were docked into a target kinase, SBDD could be used to explore how modifications to the cyclobutyl ring or the piperidone core could lead to improved binding affinity and a better pharmacological profile. researchgate.net Studies on donepezil analogs have also shown that substituents on the piperidine ring can be accommodated in the binding pocket of acetylcholinesterase, suggesting that such modifications can improve the pharmacological profile. nih.govsemanticscholar.org

Medicinal Chemistry and Pharmacological Potential of 1 Cyclobutylcarbonyl Piperidin 4 One Derivatives

The Role of Piperidin-4-one Derivatives as Pharmacological Scaffolds

The piperidin-4-one scaffold plays a crucial role in shaping the physicochemical properties of a drug candidate, which are critical determinants of its ultimate bioavailability. thieme-connect.com Properties such as lipophilicity (logP/logD) and aqueous solubility are finely tunable through modifications on the piperidine (B6355638) ring. thieme-connect.comacs.org The piperidine ring itself offers a balance of hydrophilic and lipophilic characteristics. thieme-connect.com Introducing or altering substituents on the ring can effectively modify these properties to achieve a desirable profile for oral absorption and distribution. thieme-connect.comresearchgate.net For instance, the introduction of polar groups can enhance aqueous solubility, while strategic addition of lipophilic moieties can improve membrane permeability.

Furthermore, the basic nitrogen atom of the piperidine ring can be a key handle for modulating the pKa of the molecule. drughunter.com This is vital for controlling the ionization state of the compound at different physiological pH levels, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Computational tools are often employed to predict how specific substitutions on the piperidine scaffold will influence these drug-like properties, guiding the design of compounds with improved potential for oral bioavailability. researchgate.net The clinical utility of some natural compounds, like curcumin, is limited by poor bioavailability; however, synthetic mimics incorporating the 3,5-bis(ylidene)-4-piperidone scaffold have been developed to overcome these limitations. nih.govrsc.org

The three-dimensional structure of the piperidin-4-one scaffold provides a valuable framework for orienting functional groups in space to achieve potent and selective interactions with biological targets. researchgate.netthieme-connect.com By introducing chiral centers or making substitutions at various positions on the ring, medicinal chemists can enhance the binding affinity and specificity of a molecule for its intended receptor or enzyme. thieme-connect.comthieme-connect.com The ability to modify the scaffold allows for the optimization of ligand-receptor interactions, leading to increased biological efficacy. researchgate.net

For example, in the development of inhibitors for various enzymes, the piperidin-4-one core can serve as a central anchoring point for substituents that interact with specific pockets of the enzyme's active site. acs.org This targeted approach can lead to highly potent inhibitors. Moreover, achieving selectivity is critical for minimizing off-target effects. The rigid, yet adaptable, conformation of the piperidine ring allows for the design of molecules that fit precisely into the binding site of one receptor subtype over another, thereby enhancing selectivity. thieme-connect.comnih.gov This has been demonstrated in the development of selective antagonists for various receptors, where modifications to the piperidine moiety were key to achieving the desired selectivity profile. nih.gov

Modifications to the piperidin-4-one scaffold have profound implications for the pharmacokinetic profile of a drug candidate. thieme-connect.com The absorption, distribution, metabolism, and excretion (ADME) of a compound are heavily influenced by its chemical structure. The piperidin-4-one core is present in many FDA-approved drugs, indicating its favorable pharmacokinetic characteristics. researchgate.net

The metabolism of piperidine-containing compounds is a key consideration. The piperidine ring can be a site for metabolic transformations by enzymes such as cytochrome P450s. researchgate.net Altering substituents on the ring can influence metabolic stability; for example, introducing blocking groups at metabolically labile positions can slow down clearance and prolong the drug's half-life. youtube.com The bioavailability of compounds can also be significantly affected. For instance, the bioavailability of the marine-derived compound Halomon was found to be low after oral administration. mdpi.com In contrast, piperine, a compound containing a piperidine ring, is known to enhance the bioavailability of other drugs by inhibiting drug-metabolizing enzymes. nih.gov The distribution of a drug, including its ability to cross the blood-brain barrier, can also be modulated through structural changes to the piperidine scaffold. researchgate.net

A significant challenge in drug discovery is minimizing off-target interactions that can lead to toxicity. A primary concern for many nitrogen-containing heterocyclic compounds, including piperidine derivatives, is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. drughunter.commdpi.com Blockade of the hERG channel can lead to life-threatening cardiac arrhythmias. mdpi.com Consequently, a key strategy in medicinal chemistry is to design molecules that retain their on-target potency while minimizing hERG affinity. thieme-connect.comyoutube.com

Several strategies have been successfully employed to mitigate hERG toxicity in piperidine-containing scaffolds:

Reducing Basicity (pKa): The basic nitrogen atom is often a key pharmacophoric feature for hERG binding. Lowering the pKa of this nitrogen can significantly reduce hERG activity. This can be achieved by introducing electron-withdrawing groups near the nitrogen, such as fluorine atoms, or by replacing the piperidine ring with a less basic heterocycle like piperazine (B1678402). drughunter.comyoutube.com

Introducing Steric Hindrance: Placing bulky groups near the basic nitrogen can sterically hinder the interaction with the hERG channel's binding site. youtube.com

Creating Zwitterions: Introducing an acidic group, such as a carboxylic acid, to counterbalance the basic nitrogen can create a zwitterion at physiological pH, which often leads to a dramatic reduction in hERG liability. youtube.com

These strategies allow medicinal chemists to "design out" hERG activity while optimizing the desired pharmacological properties of piperidin-4-one derivatives. thieme-connect.com

Structure-Activity Relationship (SAR) Studies on 1-(Cyclobutylcarbonyl)piperidin-4-one Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For analogues of this compound, these studies involve systematically modifying different parts of the molecule—the N-acyl group (cyclobutylcarbonyl), the piperidin-4-one core, and any other substituents—to determine the effect of these changes on potency, selectivity, and other pharmacological parameters.

Studies on related piperidine series have provided valuable insights into the impact of N-substituent variations:

Ring Size and Lipophilicity: In a series of inhibitors of Mycobacterium tuberculosis IMPDH, the size of the N-acyl cycloalkyl group was found to correlate with inhibitory activity. For instance, replacing a cyclohexyl group with a smaller cyclobutyl group altered the activity profile, suggesting that the size and lipophilicity of this substituent are important for fitting into the target's binding pocket. nih.gov A quantitative structure-activity relationship (QSAR) study on a different class of compounds also showed that affinity is enhanced by increases in the lipophilicity of the ligand. acs.org

Flexibility and Conformation: The conformation of the N-substituent is crucial. In a study of opioid antagonists based on a 4-substituted piperidine scaffold, rigid N-substituents were compared with flexible ones. It was found that a specific spatial orientation of the substituent was necessary for high-affinity binding to the opioid receptor. acs.org The cyclobutyl group in this compound provides a semi-rigid structure that may be optimal for certain targets.

Introduction of Different Functional Groups: Replacing the N-acyl group with other functionalities can drastically alter bioactivity. For example, in a series of σ1 receptor ligands, replacing an N-substituent with a simple N-methyl group significantly increased lipophilic interactions within the binding pocket and improved affinity compared to the unsubstituted analogue. nih.gov Conversely, introducing a bulky N-tosyl group led to a considerable decrease in affinity. nih.gov This highlights the sensitivity of biological targets to the nature of the N-substituent.

The table below illustrates how N-substituent variations on a piperidine scaffold can impact biological activity, based on findings from analogous compound series.

| Base Scaffold | N-Substituent | Target | Key Finding | Reference |

| Piperidine | Unsubstituted (H) | σ1 Receptor | Baseline (low) affinity (Ki = 165 nM) | nih.gov |

| Piperidine | Methyl | σ1 Receptor | Increased affinity (Ki = 1.6 nM) due to favorable lipophilic interactions. | nih.gov |

| Piperidine | Ethyl | σ1 Receptor | Lower affinity compared to N-methyl, indicating sensitivity to substituent size. | nih.gov |

| Piperidine | Tosyl | σ1 Receptor | Significantly reduced affinity, likely due to steric hindrance or unfavorable electronics. | nih.gov |

| Piperazine | Cyclohexylcarbonyl | M. tuberculosis IMPDH | Potent inhibitor (IC50 = 0.5 µM) | nih.gov |

| Piperazine | Cyclobutylcarbonyl | M. tuberculosis IMPDH | Less potent than cyclohexyl (IC50 = 2.0 µM), showing a correlation with ring size. | nih.gov |

These examples demonstrate that the N-cyclobutylcarbonyl group of this compound is a finely tuned element. Its size, shape, and lack of a highly basic nitrogen likely contribute to a specific pharmacological profile, potentially offering a good balance of potency and reduced off-target effects like hERG toxicity. Further SAR studies would involve exploring variations such as different cycloalkyl rings (e.g., cyclopentyl, cyclohexyl), branched alkyl groups, or the introduction of aromatic rings to probe the steric and electronic requirements of the target binding site.

Conformational Effects of the Cyclobutyl Moiety on Biological Activity

Research has demonstrated that the cyclobutyl moiety can introduce a "kink" into an otherwise flexible part of a molecule. nih.gov This structural bend can orient other parts of the molecule, such as aromatic rings, into optimal positions for interaction with a target protein, such as tubulin. nih.gov In one instance, this conformationally driven positioning led to a remarkable tenfold increase in potency compared to a more flexible analogue. nih.gov The enhanced activity was thought to be driven by the desolvation of the cyclobutyl group as it settles into a more buried, hydrophobic pocket within the target protein. nih.gov

Furthermore, the specific puckered conformation of the cyclobutyl ring itself can be critical. This puckering can position adjacent functional groups, like an amide's N-H group, to form crucial hydrogen bonds with amino acid residues (e.g., Arginine and Asparagine) in a protein's binding site. nih.gov The precise geometry of the cyclobutyl ring, such as the cis or trans arrangement of its substituents, can determine whether these vital interactions can occur, with the cis isomer often showing significantly higher activity due to its ability to achieve the correct bonding orientation. nih.gov

Table 1: Impact of Cycloalkyl Groups on Receptor Potency

| Cycloalkyl Moiety | Relative Potency (CB1/CB2 Receptors) | Key Conformational Contribution | Reference |

|---|---|---|---|

| Cyclopentyl | Most Potent | Provides significant conformational restriction, enhancing receptor binding. | nih.gov |

| Cyclobutyl | High Potency & High Selectivity | Introduces a structural kink and restricts the scaffold, enabling optimal binding and desolvation effects. The puckered conformation facilitates key hydrogen bonds. | nih.gov |

| Methyl-spirocyclobutyl | Highly Potent | The specific shape and size are critical for filling a hydrophobic pocket. Removal of the methyl group led to a 100-fold decrease in activity. | nih.gov |

Influence of Substitutions on the Piperidin-4-one Ring System

The piperidin-4-one core is a versatile scaffold that can be readily modified to improve interactions with biological targets and enhance pharmacological activity. nih.gov The nature, position, and orientation of chemical groups attached to this ring system are critical determinants of a compound's efficacy and selectivity.

The introduction of substituents can directly influence a molecule's properties such as lipophilicity and basicity, which are crucial for its biological function. For example, in a series of pyridine (B92270) derivatives, substituting the ring with a basic piperidine group resulted in the highest potency against mycobacteria compared to less basic pyrrolidine (B122466) or morpholine (B109124) groups. mdpi.com This suggests that the basicity of the piperidine nitrogen plays a key role in the compound's activity.

The position of substitution is also vital. Studies on certain anticancer agents showed that the placement of a methyl group at the 3 or 4-position of a piperidine ring led to the highest activity, highlighting the importance of substituent location for optimal target interaction. ajchem-a.com

More complex modifications, such as the introduction of a spirocyclic ring system onto the piperidine moiety, have been explored to study how significant structural changes affect enzyme interactions. beilstein-journals.org In the development of Dipeptidyl peptidase-4 (DPP-4) inhibitors, an analogue of Alogliptin was synthesized with a spiro-cyclopropyl group on the piperidine ring to probe its interaction with the enzyme. beilstein-journals.org Such modifications are a testament to the ongoing effort to fine-tune the piperidin-4-one pharmacophore for a wide range of therapeutic targets, including Janus kinase 3 (JAK3) inhibitors and antibacterial agents. beilstein-journals.org

Table 2: Effect of Piperidine Ring Substitutions on Biological Activity

| Scaffold/Target Class | Substitution on Piperidine Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyridine/Pyrazine Thiosemicarbazones | Piperidine vs. Pyrrolidine/Morpholine | Piperidine-substituted compounds showed the strongest antituberculous activity, linked to higher basicity and lipophilicity. | mdpi.com |

| Sulfonamides | Methyl group at position 3 or 4 | Highest anticancer property observed with these specific substitutions. | ajchem-a.com |

| Alogliptin Analogue (DPP-4 Inhibitor) | Spirocyclic (cyclopropyl) ring | Synthesized to study the effect of a structurally modified piperidinyl moiety on enzyme interaction. | beilstein-journals.org |

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize drug candidates. nih.gov This approach can be applied to the this compound scaffold to address issues of potency, selectivity, metabolism, and solubility. nih.gov

A common bioisosteric replacement involves the carbonyl group (C=O) of the amide linkage. This group is often a key hydrogen bond acceptor. It could potentially be replaced by other groups that can perform a similar role. For instance, in other molecular contexts, replacing a carbonyl group with a 2-propen-1-one system has been used to create novel conjugates with different biological profiles, such as inhibiting microtubule function. researchgate.net

Another powerful application of bioisosterism is the replacement of a carboxylic acid group, which might be introduced elsewhere in a derivative, with an acylsulfonamide. This substitution can preserve the acidic character needed to interact with positively charged residues (like arginine) in a protein target, while potentially improving cell permeability and metabolic stability. nih.gov The cyclopropyl (B3062369) acylsulfonamide, in particular, has been shown to significantly increase potency by allowing the cyclopropyl ring to fit into a specific protein pocket while the sulfone oxygens engage in hydrogen bonding. nih.gov While not directly reported for the this compound core, the application of these principles holds significant potential for generating new derivatives with improved pharmacological profiles.

Table 3: Examples of Bioisosteric Replacements and Their Rationale

| Original Group | Bioisosteric Replacement | Potential Pharmacological Implication | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | Increases potency by offering improved vectors for protein interaction and can enhance cell permeability. | nih.gov |

| Hydrogen (-H) | Fluorine (-F) | Can block metabolic sites, alter electronics, and improve binding affinity without significantly changing the size. | nih.gov |

| Carbonyl Group (-C=O) | 2-Propen-1-one system (-CH=CH-C=O) | Alters the electronic and conformational properties, potentially leading to new mechanisms of action or target interactions. | researchgate.net |

Biological Target Identification and Validation Methodologies

In Vitro and Cellular Assay Platforms for Target Engagement

Confirming that a small molecule like a this compound derivative binds to its intended protein target within a living cell is a critical step in drug discovery. rsc.orgnih.gov Several powerful assay platforms have been developed to measure this "target engagement."

The Cellular Thermal Shift Assay (CETSA) is a leading method that measures the change in a protein's thermal stability upon ligand binding. rsc.orgnih.gov When a drug binds to its target protein inside a cell, the protein becomes more resistant to heat-induced denaturation. By heating cell lysates to a specific temperature, researchers can separate the soluble (stabilized) protein from the aggregated (denatured) protein and quantify the difference, which indicates target engagement. nih.gov This technique can be adapted to a high-throughput dose-response format (HTDR-CETSA) to screen many compounds quickly. researchgate.net

Other common methods include:

NanoBRET™ Assays: These assays use Bioluminescence Resonance Energy Transfer (BRET) to measure binding. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the protein is added. When a test compound displaces the tracer, the BRET signal decreases, allowing for quantification of target engagement in live cells. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): This method can be used to measure the inhibition of a downstream marker that is a direct consequence of target engagement. For example, if the target is a kinase, an ELISA can quantify the reduction in the phosphorylation of its substrate. nih.govasco.org

Homogeneous Time-Resolved Fluorescence (HTRF): Similar to ELISA, HTRF is another immunoassay format used to detect downstream effects of target engagement, such as the inhibition of protein phosphorylation, in a high-throughput manner. asco.org

Clickable Chemical Probes: This approach uses a modified version of the drug molecule that contains a "clickable" chemical handle. After the probe binds to its target in the cell, a reporter tag (like a fluorophore) is attached via click chemistry, allowing for visualization and quantification of the engaged protein. rsc.org

Table 4: Overview of Target Engagement Assay Platforms

| Assay Platform | Principle of Measurement | Key Advantage | Reference |

|---|---|---|---|

| CETSA | Ligand-induced thermal stabilization of the target protein. | Measures engagement with the native target in a cellular environment without requiring labels or modifications. | rsc.orgnih.gov |

| NanoBRET™ | Measures displacement of a fluorescent tracer from a luciferase-tagged protein. | Allows for real-time kinetic measurements of binding in live cells. | researchgate.net |

| ELISA / HTRF | Immunodetection of a downstream pharmacodynamic biomarker (e.g., phosphorylation). | Connects target binding to a functional cellular consequence. | nih.govasco.org |

| Clickable Probes | Covalent or non-covalent labeling of the target with a reporter tag via click chemistry. | Enables direct visualization and identification of the engaged protein population. | rsc.org |

Proteomics-Based Strategies for Small Molecule Target Discovery (e.g., Activity-Based Protein Profiling, Limited Proteolysis-Mass Spectrometry)

When the specific biological target of a compound is unknown, proteomics-based strategies offer an unbiased way to identify it by screening for interactions across the entire cellular proteome. mdpi.com These methods typically use mass spectrometry to identify proteins that physically interact with the small molecule.

A primary approach is Affinity-Based Chemical Proteomics . This involves immobilizing the small molecule (or a close analogue) onto a solid support, such as a resin, to create an "affinity matrix." mdpi.com This matrix is then incubated with a cell lysate. Proteins that bind to the small molecule will be "captured" on the matrix, while non-binding proteins are washed away. The captured proteins are then identified using mass spectrometry. mdpi.com To distinguish true targets from non-specific binders, a control experiment is run in parallel where the lysate is pre-treated with the free, non-immobilized drug, which should block the specific proteins from binding to the matrix. mdpi.com

Activity-Based Protein Profiling (ABPP) is a powerful technique that uses reactive chemical probes to map the active sites of entire enzyme families. These probes form a covalent bond with a reactive amino acid in the enzyme's active site. Target engagement can be measured by seeing how a test compound competes with the probe for binding to the target enzyme.

Photo-Affinity Labeling is another valuable strategy. Here, the small molecule is modified to include a photo-reactive group. nih.gov When exposed to UV light, this group becomes highly reactive and forms a permanent covalent bond with any nearby proteins, effectively "tagging" the target. The tagged protein can then be isolated and identified. nih.gov

These proteomics strategies are essential for elucidating a drug's mechanism of action, identifying potential off-targets that could cause side effects, and discovering entirely new therapeutic targets. mdpi.comnih.gov

Validation of Proposed Molecular Targets in Relevant Biological Systems

Identifying a potential protein target is only the first step; it is crucial to validate that engagement of this target is responsible for the compound's observed biological effects. This validation process connects the molecular interaction to a functional outcome in a relevant biological system.

A key validation strategy is to demonstrate a clear correlation between target engagement and a cellular response. For instance, after confirming that a compound binds to a specific kinase using CETSA, researchers can then measure if the compound inhibits a known downstream signaling event in cells, such as the phosphorylation of a substrate protein. nih.govasco.org A strong correlation between the concentration of the drug required to engage the target and the concentration required to inhibit the downstream event provides strong evidence for the proposed mechanism.

Functional cellular assays are critical for this validation. For example, if a compound is designed to inhibit necroptosis by binding to the kinase RIPK1, its efficacy can be tested in a whole blood necroptosis assay. nih.gov In this assay, cell death is induced, and the ability of the compound to prevent it is measured. Showing that the compound's potency in this functional assay correlates with its potency in a direct target engagement assay (like CETSA) validates RIPK1 as the functionally relevant target. nih.gov

Ultimately, this validation process provides confidence that the drug works through the intended mechanism of action, which is a critical factor for successful progression through clinical trials. nih.gov

Compound and Abbreviation Table

| Name/Abbreviation | Full Name |

| ABPP | Activity-Based Protein Profiling |

| Alogliptin | 2-[[6-[(3R)-3-amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile |

| BRET | Bioluminescence Resonance Energy Transfer |

| CETSA | Cellular Thermal Shift Assay |

| DPP-4 | Dipeptidyl peptidase-4 |

| ELISA | Enzyme-Linked Immunosorbent Assay |

| HTDR-CETSA | High-Throughput Dose-Response Cellular Thermal Shift Assay |

| HTRF | Homogeneous Time-Resolved Fluorescence |

| JAK3 | Janus kinase 3 |

| LiP-MS | Limited Proteolysis-Mass Spectrometry |

| RIPK1 | Receptor-Interacting Protein Kinase 1 |

Phenotype-Based vs. Target-Based Drug Discovery Strategies

The discovery of novel therapeutic agents is broadly driven by two principal strategies: phenotype-based drug discovery (PDD) and target-based drug discovery (TDD). drugtargetreview.com These approaches represent fundamentally different philosophies in the initial stages of identifying new medicines. sciltp.com

Target-based discovery, a rational, hypothesis-driven approach, has been the predominant paradigm in pharmaceutical research for the last three decades. sciltp.comtandfonline.com This strategy begins with the identification and validation of a specific biological target, such as an enzyme or receptor, that is believed to play a crucial role in a disease's pathophysiology. sciltp.com The subsequent step involves high-throughput screening of compound libraries to find molecules that modulate the function of this purified target protein in vitro. sciltp.com The primary advantage of TDD is its efficiency and the clear understanding of the molecular mechanism of action from the outset, which allows for a focused investigation of a specific biological hypothesis. tandfonline.com However, a significant limitation is the reliance on a comprehensive understanding of complex disease networks. tandfonline.comnih.gov This can lead to the selection of targets that are not relevant in the clinical context of the disease or result in drugs with unforeseen on- and off-target effects. tandfonline.com